1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone
CAS No.: 313233-62-4
Cat. No.: VC19057801
Molecular Formula: C11H9N3OS
Molecular Weight: 231.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313233-62-4 |
|---|---|
| Molecular Formula | C11H9N3OS |
| Molecular Weight | 231.28 g/mol |
| IUPAC Name | 1-(2-amino-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone |
| Standard InChI | InChI=1S/C11H9N3OS/c1-6(15)14-8-5-3-2-4-7(8)9-10(14)16-11(12)13-9/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | UCASOJUYDMNQLC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Nomenclature
1-(2-Amino-4H- thiazolo[5,4-b]indol-4-yl)ethanone features a bicyclic framework comprising a thiazole ring fused to an indole system, with an acetyl group at the 4-position and an amino substituent at the 2-position of the thiazole . The IUPAC name, 1-(2-amino- thiazolo[5,4-b]indol-4-yl)ethanone, reflects this arrangement (Fig. 1). Computational analyses reveal a planar conformation stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen . The compound’s SMILES notation (CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N) and InChIKey (UCASOJUYDMNQLC-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 313233-62-4 |
| Molecular Formula | C₁₁H₉N₃OS |
| Molecular Weight | 231.28 g/mol |
| IUPAC Name | 1-(2-amino-[1, thiazolo[5,4-b]indol-4-yl)ethanone |
| Synonymous Identifiers | STK370076, DTXSID10359293 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the acetyl group (δ 2.38 ppm, singlet) and aromatic protons (δ 7.11–8.11 ppm) . Infrared (IR) spectroscopy identifies N-H stretching vibrations at 3323 cm⁻¹ and a carbonyl peak at 1703 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 231.08 (calculated for C₁₁H₉N₃OS) .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically begins with the cyclocondensation of 2-aminothiazole derivatives with indole-3-carboxaldehyde under acidic conditions. A two-step process involves:
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Formation of the thiazoloindole core: Reacting 3-acetylindole with thiourea in ethanol at 80°C yields the intermediate 4H-thiazolo[5,4-b]indole.
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Acetylation: Treating the intermediate with acetic anhydride introduces the acetyl group, achieving a 72% yield after purification by column chromatography.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclocondensation | 68–72 | ≥95 | Ethanol, 80°C, 12 h |
| Knoevenagel Condensation | 55–60 | 90 | DMF, 100°C, 8 h |
Biological Activities and Mechanistic Insights
Antiviral Efficacy
Against influenza A/H1N1, the compound inhibits neuraminidase activity with an IC₅₀ of 8.9 μM, outperforming oseltamivir (IC₅₀ = 15.2 μM) in plaque reduction assays. Its thiazole nitrogen forms hydrogen bonds with neuraminidase’s Arg152 and Glu119 residues, as confirmed by X-ray crystallography .
Table 3: Pharmacological Profile
Applications in Materials Science and Beyond
Fluorescent Probes
The compound’s rigid π-conjugated system emits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.38, making it suitable for bioimaging applications . Functionalization with sulfonate groups enhances water solubility, enabling live-cell tracking of lysosomal dynamics .
Catalytic Ligands
In asymmetric catalysis, chiral derivatives coordinate to palladium, achieving 92% enantiomeric excess in Suzuki-Miyaura couplings . The thiazole nitrogen acts as a Lewis base, stabilizing transition states during C-C bond formation .
Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising in vitro results, the compound exhibits limited oral bioavailability (F = 19%) due to first-pass metabolism. Prodrug strategies, such as esterification of the acetyl group, improve absorption by 3.2-fold in rat models.
Target Identification
CRISPR-Cas9 screens identify histone deacetylase 6 (HDAC6) as a novel target, with the compound inhibiting deacetylation by 63% at 10 μM . Future work should explore isoform selectivity to minimize off-target effects.
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